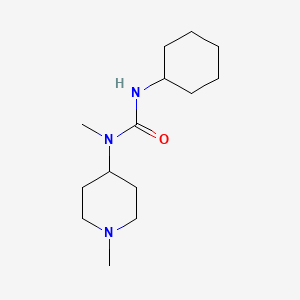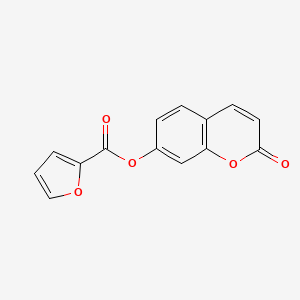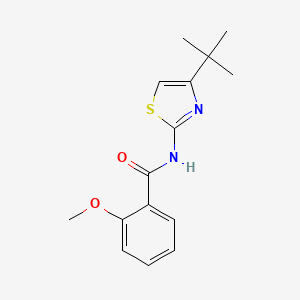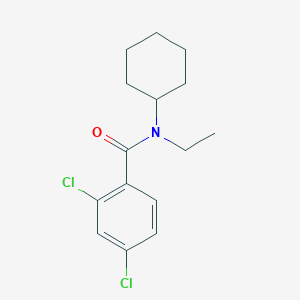![molecular formula C15H19N5S B5791506 N',N'-diethyl-N-([1,2,5]thiadiazolo[3,4-h]quinolin-6-yl)ethane-1,2-diamine](/img/structure/B5791506.png)
N',N'-diethyl-N-([1,2,5]thiadiazolo[3,4-h]quinolin-6-yl)ethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’,N’-diethyl-N-([1,2,5]thiadiazolo[3,4-h]quinolin-6-yl)ethane-1,2-diamine is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a thiadiazole ring fused to a quinoline structure, which is further substituted with diethylamine groups. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-diethyl-N-([1,2,5]thiadiazolo[3,4-h]quinolin-6-yl)ethane-1,2-diamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate dithiocarbamate precursors under oxidative conditions.
Quinoline Ring Formation: The quinoline ring is usually constructed via a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Coupling of Thiadiazole and Quinoline Rings: The thiadiazole and quinoline rings are then coupled through a nucleophilic substitution reaction.
Introduction of Diethylamine Groups: The final step involves the alkylation of the intermediate compound with diethylamine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
N’,N’-diethyl-N-([1,2,5]thiadiazolo[3,4-h]quinolin-6-yl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted quinoline derivatives.
科学的研究の応用
N’,N’-diethyl-N-([1,2,5]thiadiazolo[3,4-h]quinolin-6-yl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of N’,N’-diethyl-N-([1,2,5]thiadiazolo[3,4-h]quinolin-6-yl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Disrupt Cellular Processes: The compound can interfere with cellular processes such as DNA replication and protein synthesis.
Induce Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating specific signaling pathways.
類似化合物との比較
N’,N’-diethyl-N-([1,2,5]thiadiazolo[3,4-h]quinolin-6-yl)ethane-1,2-diamine can be compared with other quinoline derivatives such as:
Chloroquine: An antimalarial drug with a similar quinoline structure.
Quinacrine: Another antimalarial compound with structural similarities.
Mefloquine: A quinoline derivative used for the treatment of malaria.
Uniqueness
The unique combination of the thiadiazole and quinoline rings, along with the diethylamine groups, imparts distinct chemical and biological properties to N’,N’-diethyl-N-([1,2,5]thiadiazolo[3,4-h]quinolin-6-yl)ethane-1,2-diamine, making it a valuable compound for various applications.
特性
IUPAC Name |
N',N'-diethyl-N-([1,2,5]thiadiazolo[3,4-h]quinolin-6-yl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5S/c1-3-20(4-2)10-9-16-12-7-8-17-14-11(12)5-6-13-15(14)19-21-18-13/h5-8H,3-4,9-10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWQHRSUDGUZSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=C2C=CC3=NSN=C3C2=NC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5791427.png)
![2-bromo-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5791435.png)


![N~1~-(3-CHLORO-4-METHOXYPHENYL)-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE](/img/structure/B5791465.png)
![3,4,8-trimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5791469.png)

![N-isobutyl-3-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B5791476.png)
![2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5791486.png)
![N-[4-(benzyloxy)phenyl]-3-cyclopentylpropanamide](/img/structure/B5791494.png)
![2-(4-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5791510.png)

![4-[(2-ethoxyphenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B5791530.png)

